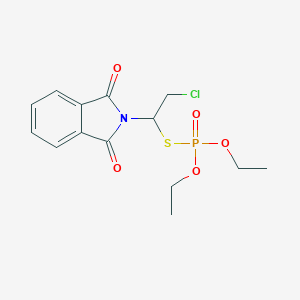
2-methyl-5-phenoxypent-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-phenoxypent-3-yn-2-ol is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.2384 g/mol It is a derivative of pentynol, characterized by the presence of a phenoxy group and a methyl group attached to the pentynol backbone
Métodos De Preparación
The synthesis of 2-methyl-5-phenoxypent-3-yn-2-ol involves several steps. One common synthetic route includes the reaction of phenylacetylene with acetone in the presence of a base, followed by the addition of a methyl group to the resulting product . The reaction conditions typically involve the use of a solvent such as acetone and a base like potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-methyl-5-phenoxypent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Addition: The triple bond in the pentynol backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles to form corresponding addition products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Aplicaciones Científicas De Investigación
2-methyl-5-phenoxypent-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound can be used in biochemical studies to investigate the effects of phenoxy and methyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-phenoxypent-3-yn-2-ol involves its interaction with molecular targets and pathways in biological systems. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their activity. The methyl group may influence the compound’s lipophilicity and membrane permeability, facilitating its transport across cell membranes. The triple bond in the pentynol backbone can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
2-methyl-5-phenoxypent-3-yn-2-ol can be compared with other similar compounds, such as:
3-Pentyn-2-ol: Lacks the phenoxy and methyl groups, resulting in different chemical properties and reactivity.
2-Methyl-3-butyn-2-ol: Similar structure but lacks the phenoxy group, leading to differences in its chemical behavior and applications.
Phenoxyethanol: Contains a phenoxy group but lacks the pentynol backbone, resulting in distinct chemical and biological properties.
Propiedades
Número CAS |
16488-98-5 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-methyl-5-phenoxypent-3-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-12(2,13)9-6-10-14-11-7-4-3-5-8-11/h3-5,7-8,13H,10H2,1-2H3 |
Clave InChI |
YQBNDHADCCFJJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CCOC1=CC=CC=C1)O |
SMILES canónico |
CC(C)(C#CCOC1=CC=CC=C1)O |
Key on ui other cas no. |
16488-98-5 |
Sinónimos |
3-Pentyn-2-ol, 2-methyl-5-phenoxy-, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)





